molecular formula C21H24N2O5 B2931733 3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921561-11-7

3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2931733
CAS RN: 921561-11-7
M. Wt: 384.432
InChI Key: GBBMVKJQTFCHIM-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Tetrahydrobenzofurans Synthesis

The synthesis and transformation of tetrahydrobenzofurans have been extensively studied. For instance, Levai et al. (2002) explored the oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, leading to novel tetrahydrobenzofuran derivatives via an unprecedented transformation. This research provides insight into synthetic pathways that might be applicable to the compound (Levai et al., 2002).

Benzodiazepine Derivatives

Terada et al. (1973) discussed the synthesis and reactions of benzo[diazepino]oxazoles, highlighting the diverse reactivity and potential for generating novel compounds with therapeutic relevance. This research indicates the synthetic versatility of benzodiazepine-like structures, which could be related to the target compound's research applications (Terada et al., 1973).

Pharmacological Research Applications

Antimicrobial Agents

Novel analogs incorporating benzothiazolyl and pyrazolone moieties, similar in complexity to the target compound, have shown promising antibacterial activity. Palkar et al. (2017) designed and synthesized compounds exhibiting significant inhibition against bacterial strains, providing a foundation for exploring the antimicrobial potential of complex molecules like the target compound (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests potential research applications of the target compound in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Agents

Novel compounds with a benzoxepine core structure have been evaluated for their anticancer activities. Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing cytotoxicity against lung and colon cancer cell lines. This indicates the potential of the target compound for anticancer research applications (Kuntala et al., 2015).

properties

IUPAC Name

3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2)12-28-17-11-14(7-8-15(17)23(3)20(21)25)22-19(24)13-6-9-16(26-4)18(10-13)27-5/h6-11H,12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBMVKJQTFCHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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